molecular formula C7H10N2S B1462865 N-(1,3-thiazol-4-ylmethyl)cyclopropanamine CAS No. 1004317-41-2

N-(1,3-thiazol-4-ylmethyl)cyclopropanamine

Cat. No.: B1462865
CAS No.: 1004317-41-2
M. Wt: 154.24 g/mol
InChI Key: HXLIMLRPABFKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-thiazol-4-ylmethyl)cyclopropanamine is a useful research compound. Its molecular formula is C7H10N2S and its molecular weight is 154.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

1004317-41-2

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

N-(1,3-thiazol-4-ylmethyl)cyclopropanamine

InChI

InChI=1S/C7H10N2S/c1-2-6(1)8-3-7-4-10-5-9-7/h4-6,8H,1-3H2

InChI Key

HXLIMLRPABFKPM-UHFFFAOYSA-N

SMILES

C1CC1NCC2=CSC=N2

Canonical SMILES

C1CC1NCC2=CSC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

20 ml (0.29 mol) of cyclopropylamine was added to a solution of 4.9 g (29.0 mmol) of 4-(chloromethyl)-thiazole hydrochloride in 45 ml ethanol and 45 ml of saturated aqueous sodium hydrogen carbonate. The reaction mixture was stirred for 20 hrs at ambient temperature and extracted with ethyl acetate (3×100 ml). The combined organic layers were dried over magnesium sulphate and concentrated in vacuum. Column chromatography (gradient n-pentane/ethyl acetate) yielded 1.5 g (32% yield) of N-(1,3-thiazol-4-ylmethyl)cyclopropylamine. At ambient temperature a solution of 0.28 g (1.4 mmol) of 3-(difluoromethyl)-1-methyl-pyrazole-4-carbonyl chloride in 2 ml of tetrahydrofurane was added drop wise to a solution of 0.20 g (1.3 mmol) of N-(1,3-thiazol-4-ylmethyl)-cyclopropylamine and 0.6 ml triethylamine in 4 ml tetrahydrofurane. The reaction mixture was stirred for 16 hrs at ambient temperature and quenched with water. The watery layer was extracted three times with ethyl acetate (3×20 ml), the combined organic layers were dried over magnesium sulphate and concentrated in vacuum. Column chromatography (gradient n-pentane/ethyl acetate) yielded 0.13 mg (51% yield) of N-cyclopropyl-N-(1,3-thiazol-4-yl-methyl)-1-methyl-3-difluoromethyl-pyrazole-4-carboxamide (M+1=313).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
n-pentane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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